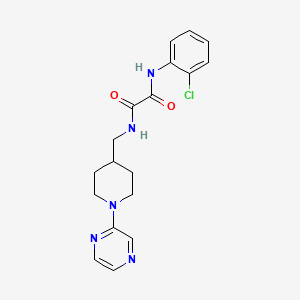

![molecular formula C19H15N5O4S B2523190 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide CAS No. 836663-39-9](/img/structure/B2523190.png)

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyrimidines are a class of compounds that have received significant attention in the synthetic chemistry community . They are often used as corrosion inhibitors .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A specific synthesis method involves cyclization starting with deprotonation by a base on an intermediate, followed by a series of intramolecular rearrangements .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, mass, and Fourier transform infrared (FT-IR) spectroscopy .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions, including carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines can vary depending on the specific compound. For example, the compound N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide has a molecular weight of 288.33 .Aplicaciones Científicas De Investigación

Anticancer Agents

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has been a significant breakthrough . Researchers have explored this compound’s potential for developing covalent inhibitors, particularly targeting KRAS G12C-mutated cancer cells. Compound I-11, derived from imidazo[1,2-a]pyridine, has shown promise as an effective anticancer agent. Its unique scaffold makes it suitable for treating intractable cancers.

Anti-Tuberculosis Activity

Certain imidazo[1,2-a]pyridine derivatives exhibit anti-TB activity. For instance, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated in vitro efficacy against replicating and non-replicating Mycobacterium tuberculosis (Mtb) strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . These findings highlight the compound’s potential in combating tuberculosis.

Biologically Active Molecules

Imidazo[1,2-a]pyridine-containing structures are widespread in biologically active molecules and natural products. Their efficient assembly via radical cascade sequences has become a valuable method in organic synthesis. Researchers have explored relay processes mediated by iminyl radicals for constructing N-containing cyclic molecules, emphasizing the compound’s versatility .

Mecanismo De Acción

Target of Action

The primary target of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

The compound interacts with its target, CDK2, by fitting into the active site of the enzyme . This interaction inhibits the activity of CDK2, preventing it from carrying out its role in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, preventing the cell from replicating its DNA and dividing. This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

The metabolism and excretion of the compound are subjects of ongoing research .

Result of Action

The molecular effect of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this can result in the death of rapidly dividing cells, such as cancer cells . This makes the compound a potential candidate for cancer therapy .

Action Environment

The action, efficacy, and stability of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other drugs or substances, and individual genetic variations .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4S/c1-13-3-8-16(11-18(13)24(25)26)29(27,28)22-15-6-4-14(5-7-15)17-12-23-10-2-9-20-19(23)21-17/h2-12,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONDFDXNDHDJGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2523111.png)

![6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523112.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2523113.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide](/img/structure/B2523116.png)

![2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2523120.png)

![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2523129.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-3-carbonitrile](/img/structure/B2523130.png)